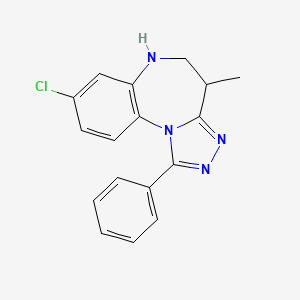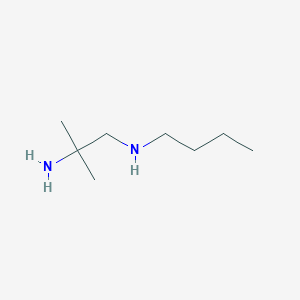![molecular formula C10H13NO3 B13937099 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- typically involves the formation of the spirocyclic core followed by the introduction of the acetyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The acetyl group is then introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- involves its interaction with specific molecular targets, such as enzymes. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, leading to various physiological effects . The molecular pathways involved include the modulation of endocannabinoid signaling and the regulation of pain and inflammation .
Comparaison Avec Des Composés Similaires
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar biological activities.
7-Azaspiro[3.5]nonane:
Uniqueness: 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- stands out due to its specific acetyl group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit fatty acid amide hydrolase with high potency distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
7-acetyl-7-azaspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-4-2-10(3-5-11)8(13)6-9(10)14/h2-6H2,1H3 |
Clé InChI |
MLPIEHATWFYZBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(CC1)C(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
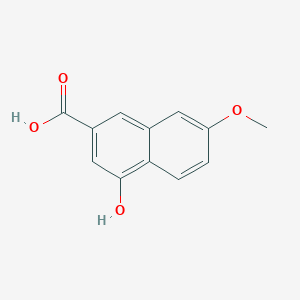

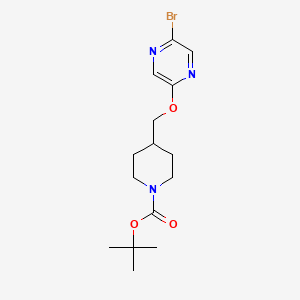
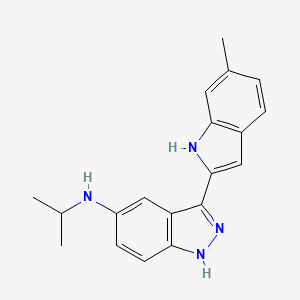
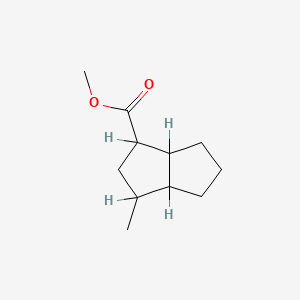
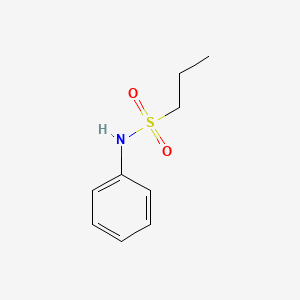
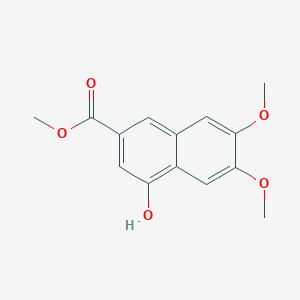
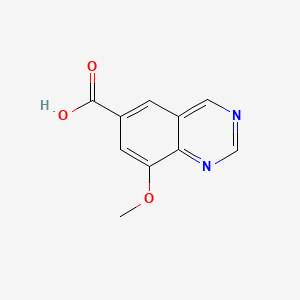
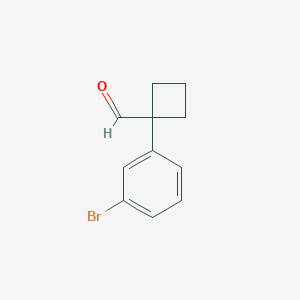
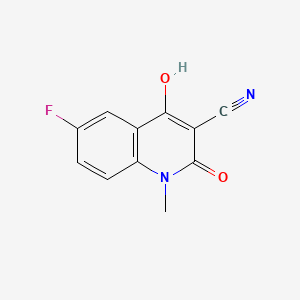
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
